molecular formula C19H19NO3 B8465969 benzyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

benzyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No. B8465969
M. Wt: 309.4 g/mol
InChI Key: LDURPZVWUOEPII-UHFFFAOYSA-N
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Patent
US08003649B2

Procedure details

Benzyl 4-(4-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate (37.7 g, 121.86 mmol) and 5% palladium on carbon (7.6 g, 3.57 mmol) in methanol (380 mL) were stirred under an atmosphere of hydrogen at 5 bar and 25° C. for 2 hours. The catalyst was removed by filtration, washed with MeOH and the solvents evaporated. The crude material was triturated with diethyl ether, then the desired product collected by filtration and dried under vacuum to afford 4-(piperidin-4-yl)phenol (20.36 g, 94%) as a solid.
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
catalyst
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][N:11](C(OCC3C=CC=CC=3)=O)[CH2:10][CH:9]=2)=[CH:4][CH:3]=1>[Pd].CO>[NH:11]1[CH2:12][CH2:13][CH:8]([C:5]2[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=2)[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
37.7 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
7.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
380 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
the solvents evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
the desired product collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 20.36 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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